Isotopic Purity Prevents Signal Interference
Belinostat glucuronide-d5 is supplied with a minimum chemical purity of ≥98% and isotopic enrichment of ≥98 atom% D, as verified by HPLC and mass spectrometry . In contrast, unlabeled belinostat glucuronide possesses no mass shift (ΔMW = 0 Da), rendering it unusable as an internal standard in MS-based quantitation due to complete spectral overlap with the target analyte. Compared to the parent deuterated compound belinostat-d5 (isotopic purity also ≥98% ), belinostat glucuronide-d5 offers the critical advantage of exact structural homology to the glucuronide metabolite, ensuring identical retention time and ionization behavior.
| Evidence Dimension | Isotopic Enrichment (Atom% D) |
|---|---|
| Target Compound Data | ≥98% (d5 incorporation) |
| Comparator Or Baseline | Unlabeled belinostat glucuronide: 0% D; Belinostat-d5: ≥98% D (but different retention time) |
| Quantified Difference | +5.03 Da mass shift; identical chromatographic retention time to native metabolite (ΔRT <0.1 min) |
| Conditions | HPLC purity analysis and MS isotopic distribution assessment per vendor Certificate of Analysis |
Why This Matters
High isotopic purity ensures that the internal standard channel is free from cross-talk with the natural isotopologue distribution of the analyte, enabling accurate peak integration and calibration curve linearity.
